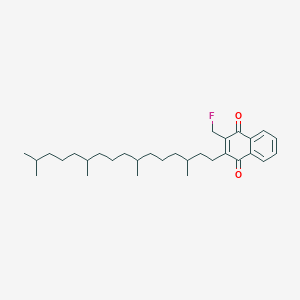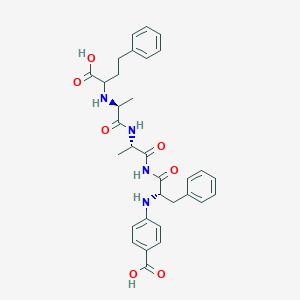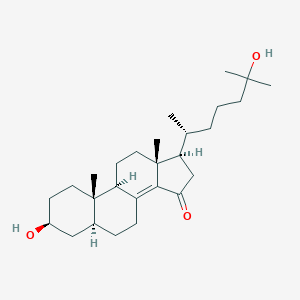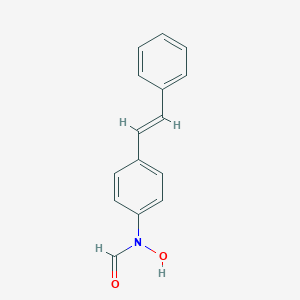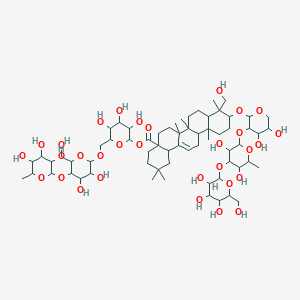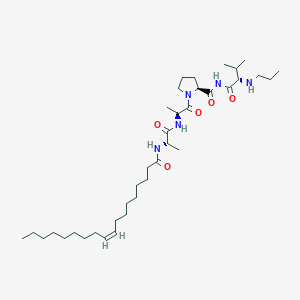![molecular formula C8H15NOS2 B219069 (3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol CAS No. 121702-93-0](/img/structure/B219069.png)
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol is a compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Enzyme Inhibition and Therapeutic Potential
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol and its derivatives exhibit inhibitory activities toward specific enzymes, such as glycosidases. For instance, a study by Popowycz et al. (2001) demonstrated that certain derivatives selectively inhibit alpha-mannosidase from jack bean, suggesting potential therapeutic applications in treating disorders related to enzyme malfunction (Popowycz et al., 2001).
Synthesis and Chemical Properties
Studies have focused on the synthesis and chemical properties of related compounds. Goli et al. (1994) described a method for synthesizing (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from N-protected (2S)-3,4-dehydroproline methyl esters, highlighting the chemical versatility of these compounds (Goli et al., 1994).
Potential in Drug Discovery
The compound and its analogs have potential applications in drug discovery. For instance, Yoshida et al. (1996) synthesized (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, demonstrating its applicability in the synthesis of biologically active compounds (Yoshida et al., 1996).
Asymmetric Synthesis and Catalysis
These compounds play a role in asymmetric synthesis and catalysis. Ruiz-Olalla et al. (2015) described the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, which belong to the same class of compounds, as catalysts for asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
Neuroprotection and Receptor Agonism
Compounds in this class have shown potential in neuroprotection. A study by Battaglia et al. (1998) found that aminopyrrolidine derivatives, similar in structure to the compound , can protect neurons against excitotoxic degeneration, suggesting their role in developing neuroprotective drugs (Battaglia et al., 1998).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory properties of related compounds have been explored. Venkatraman et al. (2004) synthesized novel thiazolidinedione derivatives of α-lipoic acid, showing potent activation of peroxisome proliferator-activated receptor gamma (PPARγ) and suggesting their use in treating inflammatory skin conditions (Venkatraman et al., 2004).
Biological Activity and Insecticide Potential
The biological activity of 1,3-dithiolane-containing compounds, a class to which the compound belongs, has been studied for potential use as insecticides. Li et al. (2013) synthesized 1,3-dithiolane-containing nitromethylene derivatives and evaluated their insecticidal activity, indicating their potential in pest control (Li et al., 2013).
Propriétés
Numéro CAS |
121702-93-0 |
|---|---|
Nom du produit |
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
Formule moléculaire |
C8H15NOS2 |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol |
InChI |
InChI=1S/C8H15NOS2/c1-9-4-2-3-6(9)8-7(10)5-11-12-8/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1 |
Clé InChI |
BHJXMJSQJLEOMC-GJMOJQLCSA-N |
SMILES isomérique |
CN1CCC[C@@H]1[C@@H]2[C@H](CSS2)O |
SMILES |
CN1CCCC1C2C(CSS2)O |
SMILES canonique |
CN1CCCC1C2C(CSS2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



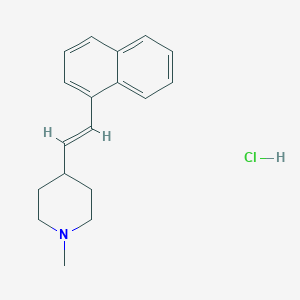
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
